6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthetic Pathways and Chemistry
The compound is utilized in synthetic chemistry as a precursor in various chemical reactions. For instance, it plays a crucial role in the Knorr synthesis of quinoline derivatives, where it is prepared through a series of steps involving the condensation between β-keto esters and bromoaniline, followed by cyclization. This process highlights its importance in synthesizing structurally complex quinolines, essential in medicinal chemistry and material science (Wlodarczyk et al., 2011). Moreover, its incorporation into novel chelating ligands through the Friedländer approach demonstrates its versatility in forming bidentate and tridentate ligands, which are pivotal in coordination chemistry and catalysis (Hu, Zhang, & Thummel, 2003).
Antibacterial Activity
Research has also explored the antibacterial properties of derivatives of "6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one." A novel derivative, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, was synthesized and showed promising antibacterial activity. This study not only presented a new compound with potential antibacterial applications but also contributed to understanding the molecular interactions and crystal structure of such compounds, providing insights into their mechanism of action (Ouerghi et al., 2021).
Material Science Applications
In material science, derivatives of "6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one" are used to create novel materials with unique properties. For instance, the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, a derivative of the compound , demonstrated its utility in developing materials sensitive to multiphoton-induced photolysis, suitable for in vivo applications. This application underscores the compound's role in advancing photolabile material science, which is crucial for developing responsive materials and sensors (Fedoryak & Dore, 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve hypothesizing potential applications of the compound based on its properties and reactivity, and suggesting areas for further research.
Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s important to handle all chemicals safely and with proper precautions.
properties
IUPAC Name |
6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVBXVQQLCGEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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